Methyl 4-amino-3-bromo-2-hydroxybenzoate

Description

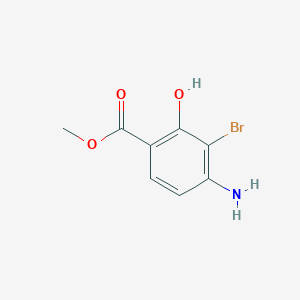

Methyl 4-amino-3-bromo-2-hydroxybenzoate is a substituted aromatic ester characterized by a benzene ring functionalized with a methyl ester (–COOCH₃), hydroxyl (–OH), bromine (–Br), and amino (–NH₂) group at positions 2, 3, and 4, respectively (Figure 1). This compound is listed as a discontinued product in catalogs by CymitQuimica, where it is categorized under esters and organic building blocks for synthetic applications .

Properties

IUPAC Name |

methyl 4-amino-3-bromo-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGFZZXJCUIEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Methyl 4-amino-2-hydroxybenzoate

- Method : Starting from methyl 4-amino-2-hydroxybenzoate, bromination is performed using bromine or brominating agents in the presence of solvents such as halogenated alkanes (dichloromethane, chloroform) or ethers (diethyl ether, 1,4-dioxane).

- Catalyst and Conditions : Glacial acetic acid acts as a catalyst, and the reaction temperature is maintained between -10°C and 50°C to control selectivity and minimize dibrominated by-products.

- Outcome : This method yields methyl 3-bromo-4-hydroxybenzoate intermediates, which can then be aminated to introduce the amino group at the 4-position. The reaction requires careful solvent volume control (25–40 mL solvent per gram of starting compound) for optimal yield and ease of purification.

Multi-Step Synthesis via Dibromo Intermediates

- Step 1 : Synthesis of 4-amino-3,5-dibromo-2-hydroxybenzoic acid by bromination of 4-amino-2-hydroxybenzoic acid.

- Step 2 : Selective functionalization to introduce silyl groups and further derivatization to obtain methyl esters.

- Catalysts and Reagents : Cuprous iodide, N,N-diisopropylethylamine, and palladium catalysts are used for coupling reactions at moderate temperatures (45–65°C).

- Yield : The overall yield for the three-step process is approximately 54%, reflecting the complexity of selective mono-bromination and subsequent transformations.

Demethylation and Amination via BBr3 and Benzoylation

- Starting Material : 4-bromo-3-methoxyaniline.

- Procedure : Demethylation using boron tribromide (BBr3) in dichloromethane at 0°C to room temperature over 24 hours yields 5-amino-2-bromophenol.

- Subsequent Reaction : Benzoylation of the amino group with benzoyl chloride in the presence of triethylamine in tetrahydrofuran (THF) at 0°C to room temperature.

- Purification : Flash chromatography over silica gel is used to isolate the desired product with high purity and good yields (~88% for demethylation).

Industrial Scale-Up Considerations

- Raw Materials : Dimethyl terephthalate and related benzoic acid derivatives are used as starting materials.

- Process Steps : Nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization are performed in sequence.

- Scale and Yield : Successful scale-up to ~70 kg batches with total yields around 24% for the key brominated methyl ester intermediate.

- Advantages : The process is cost-effective, scalable, and suitable for industrial production of brominated benzoate intermediates for pharmaceutical synthesis.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The direct bromination method is favored for industrial production due to its simplicity, high yield, and ease of post-reaction purification. The use of glacial acetic acid as a catalyst in halogenated solvents reduces solvent volume and enhances selectivity.

- The multi-step approach involving dibromo intermediates is more complex and involves transition metal-catalyzed coupling reactions. This route is useful when further functionalization on the aromatic ring is required but has a lower overall yield.

- Demethylation of methoxy-substituted anilines with BBr3 provides a reliable method to obtain bromophenol derivatives, which can be further functionalized. This method is well-documented in academic literature and provides high purity products suitable for medicinal chemistry applications.

- Industrial scale-up processes emphasize cost reduction and operational simplicity, employing classical aromatic substitution and functional group transformations on large scales with moderate yields but high reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino and hydroxyl groups can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4-amino-3-bromo-2-hydroxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the development of drugs with potential therapeutic effects.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-amino-3-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of substituents distinguishes it from simpler aromatic esters. Below is a comparative analysis with analogous compounds:

| Compound | Substituents | Key Features |

|---|---|---|

| Methyl 4-amino-3-bromo-2-hydroxybenzoate | –COOCH₃, –OH, –Br, –NH₂ at positions 2–4 | High polarity due to –NH₂ and –OH; potential reactivity via bromine substitution. |

| Methyl salicylate | –COOCH₃, –OH at positions 2 | Simpler structure; widely used in fragrances and analgesics. Lacks –Br and –NH₂. |

| Sandaracopimaric acid methyl ester | Methyl ester of a diterpene resin acid | Complex bicyclic structure; used in resin formulations. Non-aromatic. |

| Torulosic acid methyl ester | Methyl ester of a labdane diterpene | Terpenoid backbone; applications in antimicrobial studies. |

Data Sources : Methyl salicylate and diterpene esters are referenced in gas chromatography studies of resin samples (Figure 2, ), while methyl salicylate’s properties are listed in Table 3 of a 2016 atmospheric study .

Physical and Chemical Properties

- Polarity and Solubility: The presence of –NH₂ and –OH groups in this compound increases its polarity compared to methyl salicylate (–OH only) or non-polar terpene esters (e.g., sandaracopimaric acid methyl ester) . This enhances solubility in polar solvents like water or ethanol.

- Reactivity : The bromine atom at position 3 makes the compound a candidate for nucleophilic substitution reactions (e.g., Suzuki coupling), unlike methyl salicylate or terpene esters, which lack halogens .

- Stability: The amino group may confer sensitivity to oxidation, requiring storage under inert conditions, whereas methyl salicylate is relatively stable .

Analytical and Structural Characterization

Crystallographic tools like SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for graphical representation are critical for resolving the compound’s 3D structure. In contrast, methyl salicylate’s structure is well-documented .

Biological Activity

Methyl 4-amino-3-bromo-2-hydroxybenzoate, a derivative of aminobenzoic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes current research findings on its biological activity, including its effects on enzyme inhibition, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₈BrN₁O₃

- Molecular Weight : 232.06 g/mol

The compound features a bromine atom and a hydroxyl group, which contribute to its biological reactivity and interaction with various biological targets.

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of this compound derivatives on glutathione-related enzymes, specifically glutathione reductase (GR) and glutathione S-transferase (GST). These enzymes play crucial roles in cellular antioxidant defense and detoxification mechanisms.

- Inhibition Studies :

- In vitro assays demonstrated that certain derivatives of this compound exhibited significant inhibitory activity against GR and GST. For instance, one derivative showed a Ki value of , indicating strong binding affinity to these enzymes .

- The study also employed computer-aided drug design to predict binding affinities and toxicological profiles for various derivatives, enhancing our understanding of structure-activity relationships .

Structure-Activity Relationships (SAR)

The SAR analysis provides insights into how modifications to the this compound structure influence its biological activity:

| Derivative | Ki Value (μM) | Notes |

|---|---|---|

| Methyl 4-amino-3-bromo-5-fluorobenzoate | Strong inhibitor of GR and GST | |

| Methyl 4-amino-2-nitrobenzoate | Weaker inhibition compared to above | |

| Methyl 4-amino-2-bromobenzoate | N/A | Predicted low binding energy |

| Methyl 4-amino-2-chlorobenzoate | N/A | Predicted low binding energy |

This table illustrates how specific substitutions can enhance or diminish the inhibitory potency of the compounds against target enzymes.

Antioxidant Properties

A study focused on the antioxidant properties of this compound derivatives found that they could effectively reduce oxidative stress markers in cellular models. The compounds were tested for their ability to scavenge free radicals and inhibit lipid peroxidation, which are critical factors in various pathological conditions including cancer and neurodegenerative diseases .

Toxicological Assessments

Toxicological evaluations revealed that while some derivatives exhibited promising biological activities, they also posed risks at higher concentrations. The relationship between their chemical structure and toxicity was assessed using quantitative structure–activity relationship (QSAR) models, which highlighted the importance of partition coefficients and acid dissociation constants in predicting toxicity outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.